Lipophilicity (LogP/LogD) Comparison: Trifluoroethyl vs. Methyl, Ethyl, and Propyl Analogs
The target compound exhibits higher measured and computed lipophilicity than the 1-methyl and 1-ethyl analogs, yet maintains a lower LogP than the 1-propyl analog, positioning it in a distinct lipophilicity space advantageous for balancing membrane permeability and aqueous solubility. The ACD/LogP of the target compound is 1.85, compared to 1.44 for 1-methyl-1,2,3,4-tetrahydroquinoxaline and 1.74 for the 1-ethyl analog [1]. The 1-propyl analog (XLogP3 2.7) exceeds the target compound's lipophilicity but lacks the metabolic advantages of fluorination .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 1.85; XLogP3 2.9; ACD/LogD (pH 5.5) 2.52 |
| Comparator Or Baseline | 1-Methyl: LogP 1.44 (ChemBase); 1-Ethyl: LogP 1.74 (ChemBase); 1-Propyl: XLogP3 2.7 (ChemSrc) |
| Quantified Difference | ΔLogP vs 1-Methyl: +0.41; ΔLogP vs 1-Ethyl: +0.11; ΔXLogP3 vs 1-Propyl: +0.2 |
| Conditions | Computed/predicted LogP values from ACD/Labs Percepta (target) and ChemBase/XLogP3 (analogs); LogD at pH 5.5 for target |
Why This Matters
The specific lipophilicity window (LogP ~1.8–2.9) is critical for CNS drug-likeness and oral bioavailability, where compounds that are too hydrophilic (LogP <1) or too lipophilic (LogP >5) often fail; the trifluoroethyl group provides a fine-tuning tool that hydrocarbon alkyl chains cannot replicate due to the electronic effects of fluorine.
- [1] ChemBase, 1-Methyl-1,2,3,4-tetrahydroquinoxaline: LogP 1.442; 1-Ethyl-1,2,3,4-tetrahydroquinoxaline: LogP 1.739. Data retrieved 2026. View Source
